molecular formula C17H21FN4O B6443914 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine CAS No. 2640966-20-5

6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine

Cat. No.: B6443914
CAS No.: 2640966-20-5
M. Wt: 316.4 g/mol
InChI Key: XDGCYJMXNWAEDW-UHFFFAOYSA-N
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Description

6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the fluoro group: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the pyrrolidine moiety: This step involves the formation of a pyrrolidine ring, which can be achieved through cyclization reactions using appropriate amine precursors.

    Oxan-4-yl group incorporation: The oxan-4-yl group can be introduced through nucleophilic substitution reactions using suitable alkylating agents.

Industrial production methods for this compound would involve optimizing these synthetic steps to achieve high yields and purity, while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form various biaryl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials and as a building block for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based anticancer drug that also targets EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

IUPAC Name

6-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c18-12-1-2-16-15(9-12)17(20-11-19-16)21-13-3-6-22(10-13)14-4-7-23-8-5-14/h1-2,9,11,13-14H,3-8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGCYJMXNWAEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=NC3=C2C=C(C=C3)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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